molecular formula C11H11N B13033307 1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine

1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine

Cat. No.: B13033307
M. Wt: 157.21 g/mol
InChI Key: CONBAQBLAAZBST-UHFFFAOYSA-N
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Description

1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor to form the cyclopropane ring, followed by the introduction of the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds to single bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1a,6,6a-Tetrahydrocyclopropa[a]indene: This compound shares a similar core structure but lacks the amine group.

    1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol: This compound has a hydroxyl group instead of an amine group.

Uniqueness

1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine is unique due to the presence of the amine group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

tetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-trien-11-amine

InChI

InChI=1S/C11H11N/c12-8-3-1-2-5-6-4-7-9(6)11(7)10(5)8/h1-3,6-7,9,11H,4,12H2

InChI Key

CONBAQBLAAZBST-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C1C4=C(C23)C(=CC=C4)N

Origin of Product

United States

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